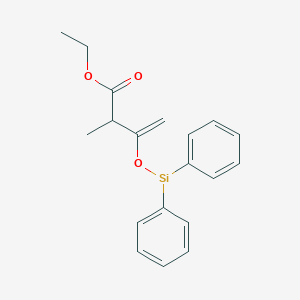
CID 15953448
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 15953448” is a chemical entity with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. The compound’s structure and characteristics make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 15953448” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically includes steps such as:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that undergo a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to achieve the desired product.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions efficiently.
Automation: Implementing automated systems to monitor and control the reaction parameters.
Quality Control: Ensuring consistent quality through rigorous quality control measures at various stages of production.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 15953448” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound participates in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
Compound “CID 15953448” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “CID 15953448” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Compound “CID 15953448” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar structure but different functional groups.
Compound B: Shares similar biological activities but differs in its chemical properties.
Compound C: Exhibits comparable industrial applications but varies in its synthesis methods.
The uniqueness of compound “this compound” lies in its specific combination of properties, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C19H21O3Si |
|---|---|
Molecular Weight |
325.5 g/mol |
InChI |
InChI=1S/C19H21O3Si/c1-4-21-19(20)15(2)16(3)22-23(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-15H,3-4H2,1-2H3 |
InChI Key |
UDHIFGBRZIBEBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















